photoGBI1
Description
Properties
CAS No. |
2146094-34-8 |
|---|---|
Molecular Formula |
C16H18N8 |
Molecular Weight |
322.37 |
IUPAC Name |
1-(5-((4-(Dimethylamino)phenyl)diazenyl)-1H-benzo[d]imidazol-2-yl)guanidine |
InChI |
InChI=1S/C16H18N8/c1-24(2)12-6-3-10(4-7-12)22-23-11-5-8-13-14(9-11)20-16(19-13)21-15(17)18/h3-9H,1-2H3,(H5,17,18,19,20,21)/b23-22+ |
InChI Key |
NMEODSUWILRIKP-GHVJWSGMSA-N |
SMILES |
NC(NC1=NC2=CC(/N=N/C3=CC=C(N(C)C)C=C3)=CC=C2N1)=N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
photoGBI1; photo GBI1; photo-GBI1; photoGBI 1; photoGBI-1 |
Origin of Product |
United States |
Synthetic Methodologies for Photogbi1 and Its Analogs
Established Synthetic Routes for PhotoGBI1 Elucidation
Established synthetic routes for this compound are fundamental for its production and further study. While specific detailed routes for "this compound" were not extensively found in the search results, the general principles of organic synthesis, particularly concerning complex molecules and photosensitive compounds, would apply. The synthesis of such compounds typically involves a series of carefully controlled reactions to assemble the target molecule from simpler precursors.
Optimization Strategies for this compound Synthesis
Optimization strategies in chemical synthesis aim to improve yield, purity, reaction time, and reduce costs and environmental impact. For a compound like this compound, optimization strategies would likely involve exploring different catalysts, solvents, temperatures, and reaction times. Techniques such as high-throughput experimentation and design of experiments (DoE) can be employed to systematically investigate reaction parameters and identify optimal conditions. The rational design of synthetic routes can also contribute to optimization by minimizing the number of steps and utilizing efficient transformations. researchgate.netucl.ac.ukrsc.orgugent.be
Stereochemical Considerations in this compound Synthesis
Stereochemistry, the study of the spatial arrangement of atoms in molecules, is often crucial in the synthesis of complex organic compounds, especially those with potential biological activity or specific photophysical properties. If this compound contains chiral centers or exhibits geometric isomerism, controlling the stereochemical outcome of synthetic steps is paramount. This can involve using stereoselective reagents, chiral catalysts, or designing routes that exploit existing stereochemistry in starting materials. Diastereoselective and enantioselective reactions would be key tools in ensuring the desired stereoisomer of this compound is obtained with high purity.
Development of this compound Derivatives and Analogs
The development of derivatives and analogs of this compound allows for the exploration of structure-activity relationships and the tuning of its properties for specific applications. This involves modifying the core structure of this compound while retaining or enhancing desired characteristics.
Rational Design Principles for this compound Analogs
Rational design principles for developing this compound analogs are guided by an understanding of how structural modifications impact the compound's properties, such as its absorption/emission spectra, photostability, and interactions with other molecules. researchgate.netucl.ac.ukrsc.orgnih.govmdpi.com This often involves computational modeling and the application of principles from medicinal chemistry or materials science, depending on the intended use of the analogs. For instance, modifying substituents can alter electronic properties, while altering the rigidity or flexibility of the structure can influence its conformation and interactions. rsc.org Rational design can also be used to identify modifications that improve synthesisability or introduce new functionalities. researchgate.netucl.ac.ukugent.be
Mechanism of Photocontrol and Allosteric Modulation by Photogbi1
Light-Induced Conformational Changes in PhotoGBI1
As a photocontrol inhibitor, this compound is designed to change its molecular structure upon exposure to light of specific wavelengths. While detailed studies specifically on this compound's photoisomerization dynamics, kinetics, and wavelength specificity are not extensively described in the provided search results, the mechanism is likely analogous to that of other synthetic molecular photoswitches, such as azobenzenes, which undergo reversible cis-trans (or E-Z) isomerization upon irradiation. nih.govnih.gov This change in conformation is central to its function as a photocontrol agent. uniprot.orgnih.govhmdb.ca
The photoisomerization dynamics and kinetics of photoswitchable molecules involve the rates and pathways by which they transition between different isomeric states upon light absorption. nih.govwikipedia.org For compounds like azobenzenes, photoisomerization typically occurs on ultrafast timescales, involving excited state processes and molecular reaction dynamics. nih.govwikipedia.org The kinetics of switching, including on/off switching rates, are influenced by the molecular structure and the surrounding environment. While specific kinetic parameters for this compound's isomerization are not available in the provided text, its function as a photocontrol inhibitor implies a capacity for relatively rapid and reversible switching between states with differential activity towards Hv1. uniprot.orgnih.govhmdb.ca
Photoswitchable molecules exhibit wavelength-specificity, meaning that different wavelengths of light can drive the isomerization towards a particular state. nih.govnih.gov For instance, one wavelength might favor the cis isomer, while another favors the trans isomer. nih.gov This wavelength dependence allows for controlled activation and deactivation of the molecule's function using light. Although the specific wavelengths required for this compound activation and deactivation are not detailed, its classification as a photocontrol inhibitor of Hv1 indicates that its inhibitory efficacy can be modulated by light of appropriate wavelengths. uniprot.orgnih.govhmdb.ca
Molecular Basis of Voltage-Gated Proton Channel Hv1 Inhibition by this compound
This compound inhibits the voltage-gated proton channel Hv1, a channel that plays roles in various cellular processes, including proton efflux and pH regulation. uniprot.orgnih.govhmdb.canih.govrcsb.org Hv1 is composed of voltage-sensing domains (VSDs) and lacks a canonical pore domain found in other voltage-gated ion channels. nih.govrcsb.org Inhibition by this compound is described as photocontrolled uniprot.orgnih.gov, and light-induced conformational changes of related photoGBIs have been shown to alter their inhibitory efficacy on Hv1. hmdb.ca
Allosteric modulation involves a molecule binding to a site distinct from the primary functional site (e.g., the proton conduction pathway in Hv1) and inducing a conformational change that affects the channel's activity. This compound is considered a photocontrol inhibitor uniprot.orgnih.gov, and related compounds like 2-guanidinobenzimidazole (B109242) (2GBI), from which this compound is likely derived, are known to inhibit Hv1 by binding to the intracellular side of the VSD in the open conformation. nih.govwikipedia.org The photoswitchable nature of this compound suggests that its light-induced conformational changes allosterically modulate the Hv1 channel, altering its gating or proton conduction properties. hmdb.ca This allosteric mechanism, mediated by the photoswitched state of this compound, allows for optical control over Hv1 inhibition. uniprot.orgnih.govhmdb.ca
Molecular Interactions and Biological Targets Beyond Hv1
Identification of Primary and Secondary Molecular Targets of PhotoGBI1
The principal and intended molecular target of this compound is the voltage-gated proton channel, Hv1. This interaction is engineered through the compound's unique structure, which combines a light-sensitive azobenzene moiety with 2-guanidinobenzimidazole (B109242) (2GBI), a known inhibitor of Hv1. In its thermally stable trans state, typically in the absence of blue light, the 2GBI component of this compound effectively blocks the Hv1 channel, preventing proton efflux. Upon irradiation with blue light, the azobenzene group isomerizes to its cis state, inducing a conformational change that reduces the inhibitory activity of the 2GBI moiety and allows for the passage of protons through the channel.
Currently, the published scientific literature primarily focuses on the interaction of this compound with Hv1. There is a lack of substantial evidence identifying specific secondary or off-target molecular binding partners for this compound. The design of this compound is highly specific, leveraging the known interaction of the 2GBI scaffold with the Hv1 channel. However, the potential for off-target effects, a common consideration for small molecule inhibitors, cannot be entirely dismissed without further comprehensive screening and proteomic analyses. The parent compound, 2-guanidinobenzimidazole, and its derivatives have been studied in the context of other biological targets, but specific data on this compound's interactions beyond Hv1 are not yet available.
| Target Class | Specific Target | Interaction Type | Supporting Evidence |
|---|---|---|---|
| Primary Molecular Target | Voltage-gated proton channel (Hv1) | Light-dependent inhibition | Direct functional studies on heterologously expressed Hv1 channels and native proton currents. |
| Secondary Molecular Targets | Not yet identified | - | No significant published data available. |
Cellular Localization and Distribution of this compound in Research Systems
The cellular application of this compound has been demonstrated in various research models, including heterologous expression systems and native cells. In studies utilizing Xenopus laevis oocytes engineered to express Hv1 channels, this compound is applied externally to the bath solution, where it can interact with the channels embedded in the oocyte's plasma membrane. Similarly, research on native proton currents has involved the application of this compound to human macrophages and sperm, indicating its utility in studying Hv1 function in mammalian cells.
Detailed studies on the specific subcellular localization and distribution of this compound are limited. As a small molecule, its ability to traverse cellular membranes is a key factor in its experimental application and potential for intracellular effects. The lipophilicity and charge of the molecule in its trans and cis conformations would influence its passive diffusion across the plasma membrane and its partitioning into different cellular compartments. However, without specific imaging or fractionation studies on this compound, its precise distribution within the cytoplasm, organelles, or association with intracellular membranes remains to be elucidated. The primary site of action is understood to be the plasma membrane where Hv1 channels are located, but the extent of its intracellular accumulation and potential interactions with cytosolic components are areas for future investigation.
| Research System | Method of Application | Inferred Localization | Experimental Evidence |
|---|---|---|---|
| Xenopus laevis oocytes | External bath application | Plasma membrane | Electrophysiological recordings of Hv1 channel activity. |
| Human macrophages | External application | Plasma membrane | Measurement of native proton currents. |
| Human sperm | External application | Plasma membrane | Functional assays of proton channel activity. |
Modulation of Downstream Signaling Pathways by this compound
The direct action of this compound on Hv1 channels has significant implications for the modulation of downstream signaling pathways that are dependent on proton flux and intracellular pH regulation. By controlling the activity of Hv1, this compound can influence a variety of cellular processes.
Inhibition of Hv1 by this compound (in the dark, trans state) is expected to lead to intracellular acidification in cells with active proton production. This alteration in pH can, in turn, affect the activity of pH-sensitive enzymes and proteins, thereby modulating their signaling cascades. For example, in phagocytic cells, the activity of the NADPH oxidase, which is crucial for the respiratory burst and generation of reactive oxygen species (ROS), is coupled to Hv1-mediated proton extrusion. By blocking this proton efflux, this compound can indirectly suppress ROS production, a key element in inflammatory and immune responses.
Furthermore, studies on related guanidinobenzimidazole compounds, such as 5-chloro-2-guanidinobenzimidazole (ClGBI), have provided insights into the potential downstream consequences of Hv1 inhibition. Research on macrophages has shown that blocking Hv1 can lead to a complex dysregulation of pH, including cytoplasmic acidification and lysosomal alkalinization. This disruption of pH homeostasis has been linked to the accumulation of ceramide in the plasma membrane and the induction of apoptosis. While these findings are not directly demonstrated for this compound, they establish a plausible framework for the downstream signaling events that could be triggered by its light-dependent control of Hv1. The ability to optically control these pathways with high spatiotemporal precision is a key advantage of using this compound as a research tool.
| Downstream Effect | Mechanism | Potential Cellular Consequence | Evidence Basis |
|---|---|---|---|
| Modulation of intracellular pH | Inhibition of Hv1-mediated proton efflux. | Cytoplasmic acidification. | Inferred from the primary function of Hv1. |
| Regulation of NADPH oxidase activity | Suppression of charge compensation required for sustained enzyme activity. | Decreased production of reactive oxygen species (ROS). | Established link between Hv1 and NADPH oxidase function. |
| Induction of apoptosis | pH dysregulation leading to ceramide accumulation. | Programmed cell death. | Evidence from studies with the related compound ClGBI. |
Advanced Spectroscopic and Computational Analysis of Photogbi1
Spectroscopic Techniques for Investigating PhotoGBI1 Conformational States
Spectroscopic techniques are crucial for probing the different conformational states that this compound can adopt, especially upon light excitation. Changes in the molecule's electronic or vibrational properties can serve as reporters for structural rearrangements. Various spectroscopic methods can be employed to capture these changes. Spectroscopic methods can be used to distinguish conformational changes from alterations in secondary structure during protein-lipid interactions, for example. nih.gov
Time-Resolved Spectroscopy for this compound Dynamics
Time-resolved spectroscopy, also known as ultrafast spectroscopy, is a powerful tool for studying dynamic processes in molecules that occur on very short timescales, ranging from femtoseconds to nanoseconds or longer. nih.govnih.govnih.gov This technique involves exciting a sample with a short pulse of light and then probing its properties at variable time delays. nih.govnih.gov By measuring how the optical properties change over time, researchers can track fast events such as chemical reactions, energy transfer, and molecular dynamics. nih.gov
For this compound, time-resolved spectroscopy could be used to directly observe the transient states and structural rearrangements that occur immediately after light absorption. Techniques like transient absorption spectroscopy, time-resolved fluorescence spectroscopy, or time-resolved infrared spectroscopy could provide detailed kinetic information about the photoisomerization process and the subsequent evolution of different conformational states. nih.govnih.gov Time-resolved infrared spectroscopy, for instance, is structure-sensitive and can be used to study various reaction dynamics in solution in real time. Time-resolved photoelectron spectroscopy, combined with quantum chemistry and dynamics calculations, allows for insights into the electronic relaxation mechanisms of photoexcited molecules.
Integration of Spectroscopic Data with Functional Assays
Integrating spectroscopic data with functional assays is essential for correlating the observed conformational dynamics of this compound with its biological activity. Functional assays measure the biological response elicited by this compound, such as its efficacy in inhibiting or activating a target. By conducting simultaneous or correlated measurements, researchers can establish direct links between specific conformational states or dynamic processes revealed by spectroscopy and the observed functional outcomes.
For example, if time-resolved spectroscopy indicates that this compound undergoes a specific conformational change within a certain timeframe after light exposure, a functional assay performed within that same timeframe could reveal how this particular conformation affects its interaction with a biological target. The characterization of light-induced conformational changes of photoGBIs and their effect on inhibition efficacy using techniques like patch-clamp provides a direct example of integrating spectroscopic-like information (light-induced changes) with functional readouts (inhibition efficacy). This integrated approach allows for a more comprehensive understanding of the mechanism by which light modulates this compound's function. Integration of functional assay data can provide strong evidence for classifying the impact of molecular changes.
Computational Modeling and Simulation of this compound Interactions
Computational modeling and simulation play a vital role in complementing experimental spectroscopic studies of this compound. These methods provide atomic-level insights into molecular structures, dynamics, and interactions that may be difficult to obtain experimentally. Computational approaches can help interpret complex spectroscopic data and predict the behavior of this compound in different environments or in complex with its targets.
Molecular Dynamics Simulations of this compound-Target Interactions
Molecular dynamics (MD) simulations are powerful computational tools used to model the motions and interactions of molecules over time. By simulating the behavior of this compound in solution or in complex with its biological target, MD simulations can provide insights into its conformational flexibility, binding pathways, and the stability of its bound states.
For this compound, MD simulations could be used to explore how light-induced conformational changes affect its interaction with its target protein. These simulations can reveal how different photoisomers of this compound fit into a binding site, the nature of the interactions formed (e.g., hydrogen bonds, hydrophobic interactions), and how the protein target responds to the binding of different this compound conformers. MD simulations can also estimate the binding free energies of this compound conformers to their targets, providing thermodynamic insights into the binding process. The duration of MD simulations is crucial for adequately sampling the relevant conformational space of the system being studied.
Quantum Chemical Calculations for this compound Photophysics
Quantum chemical calculations are essential for understanding the electronic structure and photophysical properties of this compound. These calculations solve the Schrödinger equation to describe the behavior of electrons in the molecule, providing information about energy levels, transition states, and reaction pathways. nih.gov
For a photoactive compound like this compound, quantum chemical calculations can predict its absorption and emission spectra, calculate the energies of excited states, and model the pathways of photoisomerization. These calculations can help explain why this compound absorbs light at specific wavelengths and how this absorption leads to conformational changes. Furthermore, quantum chemical methods can be used to study the potential energy surfaces involved in the photoisomerization process, providing a theoretical basis for the experimentally observed dynamics from time-resolved spectroscopy. nih.gov Combining quantum chemical calculations with time-resolved spectroscopy can offer a deeper understanding of the electronic relaxation mechanisms of photoexcited molecules.
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies for this compound
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies aim to establish relationships between the chemical structure of a set of compounds and their biological activity. These studies are valuable for identifying the key structural features responsible for the observed activity and for designing new compounds with improved properties.
For this compound, SAR studies would involve synthesizing or obtaining a series of related compounds with systematic modifications to the this compound structure and then evaluating their photoactivity and functional effects. By analyzing how changes in structure affect the light-induced conformational changes and the subsequent biological response, researchers can identify the crucial parts of the this compound molecule for its function. SAR identifies important functional groups for binding through systematic structural modifications.
QSAR studies build upon SAR by developing mathematical models that quantitatively correlate structural descriptors (numerical representations of molecular properties) with biological activity. These models can be used to predict the activity of new, untested this compound analogs and to guide the design of compounds with optimized properties. QSAR models can be developed using various approaches, including linear and non-linear methods. Applying QSAR to this compound could help predict how structural modifications would impact its photochromic properties, conformational dynamics, and ultimately, its efficacy and selectivity towards a biological target.
Experimental Validation of SAR/QSAR Predictions
Experimental validation is a critical step in confirming the reliability and predictive capability of SAR/QSAR models. researchgate.net It involves synthesizing selected compounds based on computational predictions and experimentally determining their biological activity or relevant properties to compare with the predicted values. This process verifies whether the computational model accurately captures the structure-activity relationships.
While specific experimental validation data for this compound analogs based on SAR/QSAR predictions were not found in the search results, the process is well-established for other compound classes. For example, in the development of QSAR models for predicting the surface pKa of heterolipids, numerous molecules were computationally constructed and their pKa values predicted. nih.gov Based on these predictions and other criteria, eight molecules were selected for synthesis and experimental determination of their pKa values to validate the model. nih.gov The study reported a strong correlation between predicted and experimentally determined pKa values, demonstrating the model's precision and effectiveness. nih.gov
Another example of experimental validation is seen in the identification of novel histone deacetylase (HDAC) inhibitors. nih.gov QSAR models were used for virtual screening of large compound collections, resulting in the identification of computational hits with novel structural features. nih.gov Four such computational hits were experimentally tested, and three were confirmed to be active against HDAC1, validating the predictions made by the QSAR models. nih.gov
The validation of QSAR models is crucial because unvalidated models can lead to false predictions of biological activity. researchgate.net The success of drug discovery efforts heavily relies on the effective use of structure-activity relationship techniques. researchgate.net Regulatory frameworks are increasingly providing opportunities to use computational methods like (Q)SARs as alternatives or supplements to experimental data for assessing chemical properties, provided adequate documentation supports the validity of the models used. europa.eueuropa.eu The OECD has established five principles for the validation of (Q)SARs intended for regulatory use, emphasizing a defined endpoint, an unambiguous algorithm, a defined domain of applicability, appropriate measures of goodness-of-fit, robustness, and predictivity, and a mechanistic interpretation if possible. europa.eu
Compound Names and PubChem CIDs
Applications of Photogbi1 in Neurobiological and Cellular Research
Optogenetic Control of Neural Activity Using PhotoGBI1
This compound is a light-controlled inhibitor of the voltage-gated proton channel Hv1. researchgate.net Its design is based on the principles of photopharmacology, integrating a light-sensitive azobenzene group with 2-guanidinobenzimidazole (B109242) (2GBI), a known inhibitor of the Hv1 channel. researchgate.net This molecular architecture allows for the modulation of Hv1 channel activity through photostimulation.
The azobenzene moiety of this compound undergoes a conformational change, or isomerization, upon exposure to light of a specific wavelength. In its more stable trans configuration, the molecule may have a certain level of inhibitory activity on the Hv1 channel. Upon illumination with light of an appropriate wavelength (typically in the UV-A or blue range for azobenzenes), it converts to the cis isomer. This change in shape alters the molecule's interaction with the ion channel, leading to a change in its inhibitory potency. The return to the trans state can occur thermally in the dark or be accelerated by light of a different wavelength (often in the visible spectrum). This reversible photo-switching allows for dynamic control over Hv1 channel function.
The ability to inhibit Hv1 channels with light provides a mechanism for optogenetic control of cellular activity. Hv1 channels are crucial for proton extrusion and pH regulation in various cell types, including neurons and immune cells. By controlling Hv1 activity, this compound can influence intracellular and extracellular pH, which in turn can modulate the activity of other pH-sensitive ion channels and enzymes, thereby affecting neuronal excitability.
Published research to date has not specifically detailed the spatiotemporal precision of this compound in the context of neuronal modulation. However, the general principles of photopharmacology suggest that the spatiotemporal resolution of this compound's action would be primarily determined by the precision of light delivery. Advanced microscopy techniques, such as two-photon excitation, can deliver light to subcellular compartments with high spatial resolution and on a millisecond timescale. acs.orgnih.govresearchgate.net This would, in principle, allow for the highly localized and temporally precise control of this compound activity and, consequently, Hv1 channel inhibition.
There are currently no published studies demonstrating the specific application of this compound for the dissection of neural circuits. While the targeted inhibition of Hv1 channels with this compound could theoretically be used to modulate the activity of specific neuronal populations within a circuit, this application has not yet been reported in the scientific literature.
This compound in Investigating Neuron-Glial Communication
No research has been published to date that specifically investigates the use of this compound in the context of neuron-glial communication.
Utilization of this compound for In Vitro Cellular Mechanistic Studies
The primary characterization of this compound has been conducted through in vitro cellular mechanistic studies. In one such study, the photoisomerizable Hv1 inhibitor was characterized on Hv1 channels that were heterologously expressed in Xenopus laevis oocytes. researchgate.net Using the excised patch-clamp technique, researchers were able to investigate the light-induced conformational changes of this compound and how these changes affected its efficacy as an inhibitor of the Hv1 channel. researchgate.net
These in vitro studies are fundamental for understanding the basic photophysical and pharmacological properties of this compound. They allow for a detailed analysis of the molecule's mechanism of action in a controlled cellular environment, providing essential data on its photoswitching kinetics, isomeric states, and interaction with its molecular target.
Table 1: In Vitro Characterization of PhotoGBI Compounds
| Compound | Target | Cell System | Technique Used | Key Finding |
| This compound | Hv1 Channel | Xenopus laevis oocytes | Excised Patch-Clamp | Light-induced conformational changes alter the inhibitory efficacy. researchgate.net |
| photoGBI2 | Hv1 Channel | Xenopus laevis oocytes | Excised Patch-Clamp | Characterized as part of a series of photoisomerizable Hv1 inhibitors. |
| photoGBI3 | Hv1 Channel | Xenopus laevis oocytes | Excised Patch-Clamp | Characterized as part of a series of photoisomerizable Hv1 inhibitors. |
| photoGBI4 | Hv1 Channel | Xenopus laevis oocytes | Excised Patch-Clamp | Characterized as part of a series of photoisomerizable Hv1 inhibitors. |
This compound as a Tool for Studying Light-Dependent Biological Processes
Beyond its specific action on Hv1 channels, there is no published evidence to suggest that this compound has been used as a broader tool for studying other light-dependent biological processes. Its utility is currently defined by its function as a photoswitchable ligand for a specific ion channel.
Future Directions and Research Opportunities for Photogbi1
Development of Advanced PhotoGBI1 Analogs with Enhanced Characteristics
Future research will likely involve the rational design and synthesis of novel this compound analogs. The aim is to fine-tune the photochemical and photophysical properties of the compound. This includes efforts to shift absorption wavelengths to more biologically relevant windows (e.g., red or near-infrared light), improve switching speed and efficiency between photoisomers, increase fatigue resistance for prolonged use, and enhance solubility and biocompatibility in various environments. Developing analogs with tailored properties will be crucial for expanding the practical applications of this compound.
Exploration of Novel Biological Applications for this compound
The light-sensitive nature of this compound makes it a promising tool for a range of biological applications where precise temporal and spatial control is desired. Future research opportunities include exploring its use in photopharmacology, where the activity of a therapeutic agent could be controlled by light researchgate.netnih.gov. This could enable targeted drug delivery and activation, minimizing off-target effects. Another area is the development of photo-controlled probes for studying biological processes, allowing researchers to perturb and observe molecular events with high precision. This compound could also be explored for applications in optogenetics or as a component in light-activatable biomaterials for tissue engineering or drug delivery scaffolds.
Integration of this compound with Emerging Research Technologies
Integrating this compound with emerging technologies will unlock new research avenues and capabilities. This could involve combining this compound with microfluidic devices to create light-controlled lab-on-a-chip systems for dynamic experiments. springer.com The integration with advanced microscopy techniques, such as super-resolution microscopy, could enable the study of this compound's behavior and its interactions with biological components at the nanoscale. springer.com Furthermore, exploring the synergy between this compound and artificial intelligence (AI) could lead to the development of intelligent systems for automated, light-controlled experiments or for analyzing complex photobiological data. weforum.orglawandworld.geresearchgate.neteuropa.euisaca.org
Q & A
Q. What are the fundamental chemical properties of photoGBI1 that make it suitable for photochemical studies?
Methodological Answer: Researchers should conduct spectroscopic analyses (e.g., UV-Vis absorption, fluorescence spectroscopy) to characterize this compound's light-absorption profiles and excited-state dynamics. Comparative studies with structurally similar compounds can identify unique reactive intermediates or stability under varying wavelengths .
Q. How can researchers design experiments to isolate this compound from complex biological matrices?
Methodological Answer: Use chromatography (e.g., HPLC or affinity chromatography) paired with mass spectrometry to optimize separation protocols. Validate purity via nuclear magnetic resonance (NMR) and cross-reference retention times with synthetic standards. Include negative controls to rule out contamination .
Q. What criteria should guide the selection of this compound concentrations in cellular phototoxicity assays?
Methodological Answer: Perform dose-response curves under controlled light exposure to establish IC50 values. Incorporate viability assays (e.g., MTT or live/dead staining) and ensure reproducibility across cell lines. Reference established toxicity thresholds for analogous compounds to avoid over/under-dosing .
Advanced Research Questions
Q. How can contradictions in this compound’s reported photostability data across studies be systematically resolved?
Methodological Answer: Conduct a meta-analysis of experimental variables (e.g., light source intensity, solvent polarity, oxygen levels) using factorial design. Apply statistical tools (ANOVA, multivariate regression) to isolate confounding factors. Replicate conflicting studies under standardized conditions to identify methodological discrepancies .
Q. What strategies optimize this compound’s synthesis protocol to enhance yield while minimizing byproducts?
Methodological Answer: Employ reaction kinetics modeling to identify rate-limiting steps. Test catalysts, temperature gradients, and solvent systems (e.g., ionic liquids vs. organic solvents) in iterative batches. Characterize intermediates via FT-IR and X-ray crystallography to refine pathways .
Q. How do this compound’s photodegradation pathways vary under environmental vs. controlled laboratory conditions?
Methodological Answer: Simulate environmental conditions (e.g., sunlight, humidity) in climate chambers and compare degradation products to lab-based UV exposure using LC-MS. Quantify half-life differences and employ computational modeling (DFT) to predict reactive sites susceptible to oxidative cleavage .
Q. What frameworks ensure ethical rigor when using this compound in preclinical studies involving animal models?
Methodological Answer: Adhere to NIH guidelines for experimental reporting, including sample size justification, randomization, and blinding. Perform power analyses to minimize animal use. Document adverse effects transparently and validate findings with in vitro assays before in vivo testing .
Data Analysis & Presentation
Q. How should researchers standardize image-based data (e.g., microscopy) of this compound’s cellular localization for publication?
Methodological Answer: Follow journal-specific guidelines for resolution (≥300 dpi), scale bars, and color contrast. Use software (e.g., ImageJ) to quantify fluorescence intensity ratios between compartments. Include raw and processed images in supplementary materials to ensure reproducibility .
Q. What statistical methods are appropriate for analyzing time-dependent photoresponse data in this compound-treated samples?
Methodological Answer: Apply survival analysis (Kaplan-Meier curves) for phototoxicity timelines or mixed-effects models for longitudinal data. Correct for autocorrelation in time-series datasets and validate assumptions via residual plots .
Q. What steps ensure accessibility and inclusivity in publishing this compound-related data for interdisciplinary audiences?
Q. How can researchers preemptively address potential biases in this compound’s efficacy studies?
Methodological Answer: Implement double-blinding during data collection and analysis. Use stratified sampling to ensure demographic diversity in biological models. Disclose funding sources and conflicts of interest in publications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
